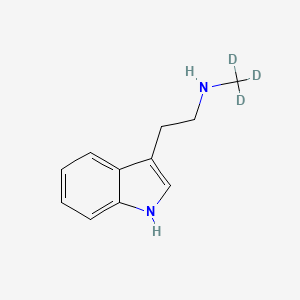![molecular formula C23H15N5 B12426315 2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile](/img/structure/B12426315.png)
2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile is a novel heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry, particularly in targeting cancer cells. This compound is characterized by its complex structure, which includes an isoquinolinoquinoxaline core linked to a benzonitrile moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinoquinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoquinolinoquinoxaline core.
Introduction of the Imino Group: The imino group is introduced through a reaction with an appropriate amine or imine precursor.
Attachment of the Benzonitrile Moiety: The final step involves the coupling of the benzonitrile moiety to the isoquinolinoquinoxaline core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential anticancer properties, particularly against colon cancer cells
Wirkmechanismus
The mechanism of action of 2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile involves its interaction with specific molecular targets within cells. This compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with DNA and proteins involved in cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile Derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.
Isoquinolinoquinoxaline Compounds: These compounds have a similar isoquinolinoquinoxaline core but may lack the benzonitrile moiety.
Uniqueness
This compound is unique due to its specific combination of the isoquinolinoquinoxaline core and the benzonitrile moiety. This unique structure contributes to its distinct chemical and biological properties, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C23H15N5 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
2-[(5-iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile |
InChI |
InChI=1S/C23H15N5/c24-13-15-7-1-2-8-16(15)14-28-20-12-6-5-11-19(20)26-21-17-9-3-4-10-18(17)22(25)27-23(21)28/h1-12,25H,14H2 |
InChI-Schlüssel |
VNGXJYBUAVOJRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C4C2=NC(=N)C5=CC=CC=C54)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
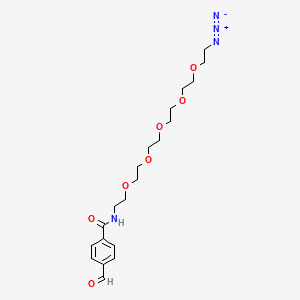
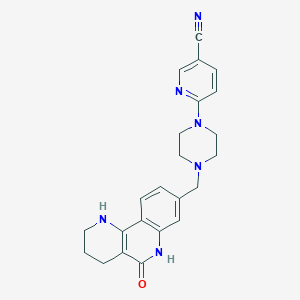
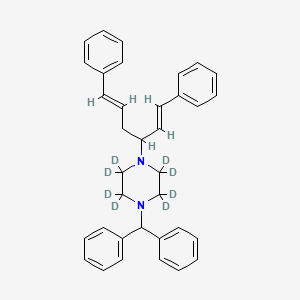
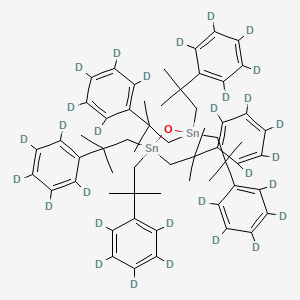
![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
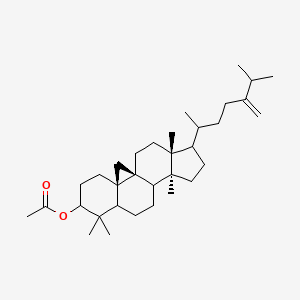
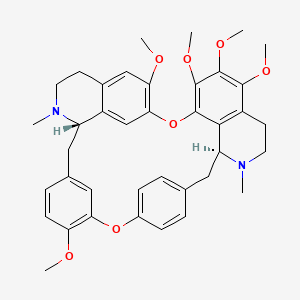
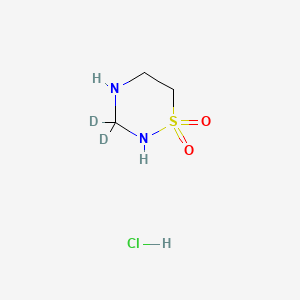
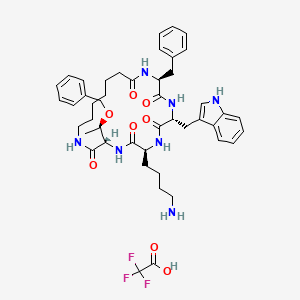
![(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12426302.png)
